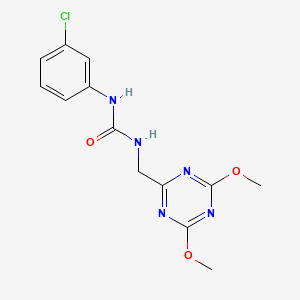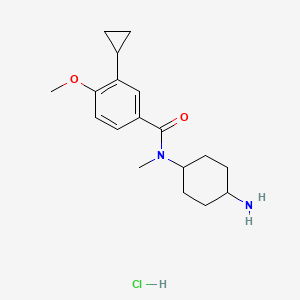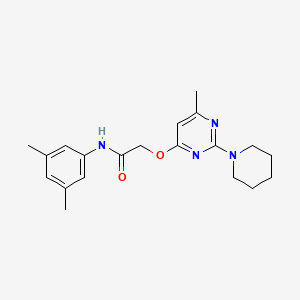![molecular formula C24H25N7O B2566483 2-[4-(2-methoxyphenyl)piperazin-1-yl]-N-(4-methylphenyl)pteridin-4-amine CAS No. 941881-84-1](/img/structure/B2566483.png)
2-[4-(2-methoxyphenyl)piperazin-1-yl]-N-(4-methylphenyl)pteridin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-(2-methoxyphenyl)piperazin-1-yl]-N-(4-methylphenyl)pteridin-4-amine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as MPPA and has been extensively studied for its mechanism of action and physiological effects.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
The synthesis of compounds related to "2-[4-(2-methoxyphenyl)piperazin-1-yl]-N-(4-methylphenyl)pteridin-4-amine" involves complex chemical reactions aimed at exploring their potential biological activities. For instance, the synthesis of novel Mannich bases and their derivatives has been a subject of study, demonstrating the creation of compounds with potential antimicrobial, cytotoxic, and anticancer properties (H. Bektaş et al., 2007). Such research efforts are crucial for discovering new therapeutic agents.
Antimicrobial Activities
Compounds structurally related to "this compound" have been evaluated for their antimicrobial potential. For example, studies on Mannich bases with piperazine derivatives have shown significant bioactivities, indicating good or moderate antimicrobial effects against various microorganisms (H. Gul et al., 2019). These findings highlight the importance of such compounds in developing new antimicrobial therapies.
Cytotoxic and Anticancer Effects
Research has also focused on the cytotoxic and anticancer activities of compounds analogous to "this compound." Some studies have identified compounds with significant cytotoxic and anticancer activities, pointing towards their potential as leads for cancer treatment. For instance, specific Mannich bases have been found to possess promising cytotoxic properties against various cancer cell lines, offering insights into the development of novel anticancer drugs (A. Nowicka et al., 2015).
Mecanismo De Acción
Target of Action
The primary target of the compound 2-[4-(2-methoxyphenyl)piperazin-1-yl]-N-(4-methylphenyl)pteridin-4-amine is the alpha1-adrenergic receptors (α1-ARs) . These receptors are a class of G-protein-coupled receptors (GPCRs) and are among the most studied . They are targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine .
Mode of Action
The compound this compound interacts with its target, the α1-ARs, by binding to them . This interaction results in the activation or blockade of these receptors, which is a major therapeutic approach for the treatment of numerous disorders .
Biochemical Pathways
The compound this compound affects the biochemical pathways associated with the α1-ARs . The primary function of these receptors is the contraction of the smooth muscles in blood vessels, lower urinary tract, and prostate . Therefore, the compound’s interaction with these receptors can influence these pathways and their downstream effects.
Pharmacokinetics
The pharmacokinetic properties of this compound include its absorption, distribution, metabolism, and excretion (ADME) . These properties impact the bioavailability of the compound. The compound showed an acceptable pharmacokinetic profile in the range from 22 nM to 250 nM .
Result of Action
The molecular and cellular effects of the action of this compound are primarily related to its interaction with the α1-ARs . By binding to these receptors, the compound can influence their function, leading to potential therapeutic effects for various neurological conditions .
Propiedades
IUPAC Name |
2-[4-(2-methoxyphenyl)piperazin-1-yl]-N-(4-methylphenyl)pteridin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N7O/c1-17-7-9-18(10-8-17)27-23-21-22(26-12-11-25-21)28-24(29-23)31-15-13-30(14-16-31)19-5-3-4-6-20(19)32-2/h3-12H,13-16H2,1-2H3,(H,26,27,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASPDHJCKKNHXIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC(=NC3=NC=CN=C32)N4CCN(CC4)C5=CC=CC=C5OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(2,4-dimethylanilino)-2-[(2,4-dimethylphenyl)carbamoyl]-N-methyl-3-oxopropan-1-imine oxide](/img/structure/B2566401.png)
![N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2566402.png)

![2-{[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide](/img/structure/B2566406.png)
![[4-(2-Bromoethyl)-2-methoxyphenoxy]-tert-butyl-dimethylsilane](/img/structure/B2566408.png)


![3-(phenylthio)-N-(pyrazolo[1,5-a]pyridin-5-yl)propanamide](/img/structure/B2566414.png)

![N,N-bis(2-methoxyethyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2566416.png)

![3,4-difluoro-N-(5-(methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide](/img/structure/B2566421.png)
